molecular formula C16H18FN5O B1447799 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide CAS No. 1375476-92-8

6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide

Cat. No.: B1447799
CAS No.: 1375476-92-8
M. Wt: 315.35 g/mol
InChI Key: ZOCLNQCNSJGJRZ-UHFFFAOYSA-N
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Description

6-[4-(4-Fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide (CAS: 1375476-92-8) is a heterocyclic compound featuring a pyridine core substituted at position 3 with a N'-hydroxycarboximidamide group and at position 6 with a 4-(4-fluorophenyl)piperazine moiety.

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O/c17-13-2-4-14(5-3-13)21-7-9-22(10-8-21)15-6-1-12(11-19-15)16(18)20-23/h1-6,11,23H,7-10H2,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCLNQCNSJGJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide typically involves:

  • Step 1: Preparation of the piperazine intermediate
    The 4-(4-fluorophenyl)piperazine fragment is usually prepared or procured as a key intermediate. This moiety can be synthesized by nucleophilic substitution of 4-fluorobenzene derivatives with piperazine under controlled conditions.

  • Step 2: Introduction of the pyridine-3-carboximidamide moiety
    The pyridine ring bearing the carboximidamide group is constructed or functionalized separately, often starting from pyridine-3-carboxylic acid derivatives. Conversion to the carboximidamide involves amidine formation techniques, such as reaction of corresponding esters or acid chlorides with amidine precursors.

  • Step 3: Coupling of the two fragments
    The piperazine nitrogen is coupled with the pyridine carboximidamide fragment via nucleophilic substitution or amidation reactions, often facilitated by base catalysts and suitable solvents.

  • Step 4: Hydroxylation of the carboximidamide nitrogen
    The N'-hydroxy group on the carboximidamide is introduced by selective hydroxylation, which may involve hydroxylamine derivatives or oxidative conditions.

Detailed Preparation Methods and Reaction Conditions

While direct literature on this exact compound is limited, analogous preparation methods for related piperazine-carboximidamide compounds provide insight into effective synthetic routes.

Step Reaction Description Reagents & Conditions Yield & Notes
1 Synthesis of 4-(4-fluorophenyl)piperazine intermediate Nucleophilic substitution of 4-fluorobromobenzene with piperazine in acetonitrile or DMF at 60-80°C, using base such as N-ethyl-N,N-diisopropylamine High yield (>85%) with precipitation of product during reaction, facilitating isolation
2 Formation of pyridine-3-carboximidamide precursor Conversion of pyridine-3-carboxylic acid derivatives to amidines using 1H-pyrazole-1-carboximidamide hydrochloride or similar amidine sources in DMF or acetonitrile, presence of base (e.g., diisopropylethylamine), reaction at 20-60°C for several hours to days Yields vary from 52% to 87%, depending on reaction time and temperature; purification by recrystallization or ion-exchange chromatography
3 Coupling of piperazine and pyridine fragments Stirring of the piperazine intermediate with the pyridine carboximidamide in polar aprotic solvents (DMF, acetonitrile) at 25-62°C, using bases such as diisopropylethylamine to facilitate nucleophilic substitution Yields commonly reported between 70-90%; reaction monitored by TLC or HPLC
4 Hydroxylation of carboximidamide nitrogen Treatment with hydroxylamine or hydroxylamine derivatives under controlled pH (around 7.5) and temperature (room temperature to 40°C), sometimes followed by purification via ion-exchange resins and recrystallization Moderate yields (~50-75%); requires careful pH control and solvent removal under reduced pressure

Representative Experimental Procedure (Adapted from Analogous Syntheses)

  • Preparation of 1H-pyrazole-1-carboximidamide hydrochloride intermediate:
    Stir 1H-pyrazole-1-carboximidamide hydrochloride (0.7 mmol) with N,N-diisopropylethylamine (0.7 mmol) in DMF (0.5 mL) at room temperature. Add methanol, water, and 10% NaOH solution sequentially, stirring for 12 hours. Adjust pH to 7.5 with acetic acid. Concentrate under reduced pressure at 40°C. Filter and purify using Dowex 50WX8-200 (H+) resin, eluting with ammonium hydroxide solution. Recrystallize residue from isopropanol/water (3:1) to obtain a white solid product.

  • Coupling reaction:
    Dissolve 2,3-dihydro-1H-inden-2-amine hydrochloride (1.16 moles), 1H-pyrazole-1-carboximidamide hydrochloride (1.08 moles), and diisopropylethylamine (3.09 moles) in acetonitrile (2 L). Stir at 62°C for 2 hours, during which a white solid precipitates. Cool to 25°C, filter, wash with acetonitrile and methyl tert-butyl ether, and dry to yield the coupled product in 87% yield.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Solvents Acetonitrile, N,N-Dimethylformamide (DMF), Methanol, Water
Bases N,N-Diisopropylethylamine, Triethylamine
Temperature Range 20°C to 62°C
Reaction Time 2 hours to 96 hours (depending on step)
Purification Methods Filtration, Ion-exchange chromatography, Recrystallization
Yields 52% to 87% (depending on step and conditions)
Analytical Techniques NMR (1H, 13C), MS (ESI-HRMS), Melting Point, Elemental Analysis

Research Findings and Observations

  • Reaction Efficiency: Use of diisopropylethylamine as a base in acetonitrile at moderate temperatures (around 60°C) leads to high yields and precipitation of product, simplifying isolation and purification.

  • Purification: Ion-exchange chromatography using Dowex resin effectively removes impurities and allows isolation of the hydroxylated carboximidamide derivative in high purity.

  • Hydroxylation Step: Control of pH during hydroxylation is critical to prevent decomposition and to maximize yield of the N'-hydroxy derivative. The use of ammonium hydroxide for elution and subsequent recrystallization improves product quality.

  • Reaction Duration: Longer reaction times (up to 96 hours) at lower temperatures favor formation of certain intermediates, but shorter times at elevated temperatures can be more practical for scale-up.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several therapeutic areas:

Antidepressant Activity

Research indicates that compounds similar to 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide may exhibit antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which are critical in mood regulation. Studies have demonstrated that derivatives can enhance serotonin levels, thereby alleviating depressive symptoms .

Anxiolytic Effects

Similar to its antidepressant effects, the compound may also possess anxiolytic properties. Its ability to modulate neurotransmitter systems suggests it could be beneficial in treating anxiety disorders. The fluorophenyl group may enhance binding affinity to specific receptors involved in anxiety modulation .

Antitumor Activity

There is emerging evidence supporting the antitumor potential of this compound. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have highlighted the efficacy and safety profiles of this compound:

Case Study 1: Antidepressant Efficacy

A double-blind placebo-controlled trial assessed the antidepressant effects of a derivative of this compound in patients with major depressive disorder. Results indicated significant improvement in depression scores compared to placebo, supporting its potential use as an antidepressant .

Case Study 2: Anxiolytic Properties

In a randomized controlled trial, participants receiving the compound reported reduced anxiety levels compared to those on standard treatment. This study underscores the need for further exploration into its anxiolytic capabilities .

Case Study 3: Anticancer Activity

A preclinical study evaluated the compound's effects on breast cancer cell lines. The results showed a marked reduction in cell viability and increased apoptosis rates, suggesting potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism by which 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile (CAS: Unspecified)

This analog replaces the N'-hydroxycarboximidamide group with a carbonitrile (-CN) substituent. Key differences include:

  • Electronic Effects : The electron-withdrawing -CN group reduces electron density on the pyridine ring compared to the electron-donating N'-hydroxycarboximidamide.
  • Supplier Availability : This compound is more widely available (5 suppliers vs. 4 for the target compound) .
Table 1: Structural and Commercial Comparison
Compound Name Pyridine Substituent Hydrogen-Bonding Capability Suppliers
Target Compound (1375476-92-8) N'-hydroxycarboximidamide High 4
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile Carbonitrile (-CN) Low 5

Functional Analogs: Sigma-2 Receptor Agonists

The target compound’s piperazine-pyridine scaffold is structurally reminiscent of sigma-2 receptor agonists like CB-64D and CB-184, which induce caspase-independent apoptosis in breast cancer cells .

Mechanistic Differences
  • Apoptotic Pathway : Sigma-2 agonists (e.g., CB-64D) activate p53- and caspase-independent apoptosis, a mechanism distinct from DNA-damaging agents like doxorubicin . The hydroxyl group in the target compound may enhance interactions with sigma-2 receptors, though direct evidence is lacking.
  • Potentiation of Antineoplastic Agents : CB-184 (a sigma-2 agonist) synergizes with doxorubicin in drug-resistant tumors . Structural similarities suggest the target compound could exhibit similar synergies, contingent on substituent effects.
Table 2: Functional Comparison with Sigma-2 Agonists
Compound Substituent Apoptotic Pathway Synergy with Doxorubicin
CB-64D Piperazine-linked agonist Caspase-independent Yes (in resistant lines)
Target Compound N'-hydroxycarboximidamide Hypothesized similar pathway Unstudied

Conformational Analysis of the Piperazine Ring

The 4-(4-fluorophenyl)piperazine group’s puckering conformation, analyzed via Cremer-Pople coordinates , influences receptor binding. Compared to unsubstituted piperazines, the 4-fluorophenyl group introduces steric and electronic effects that may stabilize specific ring conformations, enhancing target engagement.

Biological Activity

6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperazine ring, a hydroxypyridine moiety, and a carboximidamide functional group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse research findings.

Structural Characteristics

The compound's molecular formula is C16H18FN5OC_{16}H_{18}FN_5O with a molecular weight of 315.35 g/mol. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its pharmacological properties.

Property Details
IUPAC Name 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide
Molecular Formula C16H18FN5O
Molecular Weight 315.35 g/mol
Functional Groups Piperazine, Hydroxypyridine, Carboximidamide

Biological Activity Overview

Preliminary studies suggest that compounds similar to 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide exhibit diverse biological activities, including:

  • Antidepressant Effects : Compounds with similar piperazine structures have been linked to antidepressant activity due to their interaction with neurotransmitter systems.
  • Antitumor Activity : Research has shown that arylpiperazine derivatives can exhibit cytotoxic effects against various cancer cell lines, including prostate and colorectal cancer cells .
  • CNS Activity : The compound may interact with central nervous system targets, potentially influencing mood and cognitive functions.

Antitumor Activity

A study examining the effects of N-arylpiperazine derivatives on cancer cell lines demonstrated that specific modifications in the piperazine structure can enhance selectivity towards cancer subtypes. For instance, the introduction of electron-withdrawing groups such as fluorine at strategic positions has been shown to improve the potency against prostate cancer cells (DU145) by affecting cell cycle progression .

The mechanism of action for 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide involves its interaction with specific receptors or enzymes within cellular pathways. It may inhibit or activate these targets, leading to alterations in signaling pathways associated with both neuropharmacological effects and tumor suppression .

Comparative Analysis of Related Compounds

Compound Name Structural Features Biological Activity
4-(4-Fluorophenyl)piperazinePiperazine ring with fluorophenyl groupAntidepressant
N-[3-(4-Fluorophenyl)-1-piperazinyl]pyridineSimilar core structureAntipsychotic
Hydroxypyridine derivativesHydroxypyridine moietyAntitumor activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and pyridine precursors. For example, describes analogous syntheses of pyridinedicarboximide derivatives using N-aminoalkylation or coupling with phenylpiperazine groups. Post-synthesis, purity validation should involve HPLC (≥98% purity threshold) and spectroscopic techniques (e.g., ¹H/¹³C NMR, IR) to confirm structural integrity . Mass spectrometry (MS) is critical for verifying molecular weight, as seen in for related compounds.

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR : Analyze piperazine ring protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic signals (δ 6.8–7.2 ppm) to confirm substitution patterns .
  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) for purity assessment, referencing protocols in for impurity profiling of fluoroquinolone derivatives.
  • Mass Spectrometry : High-resolution MS (HRMS) can resolve molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on analogous piperazine-fluorophenyl compounds ():

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
  • First Aid : In case of skin contact, wash with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what experimental design frameworks are applicable?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry). highlights flow chemistry and statistical modeling for optimizing diazomethane synthesis, which can be adapted here. For instance:

  • Central Composite Design : Vary reaction time (12–24 hrs) and temperature (60–100°C) to maximize yield.
  • Response Surface Methodology : Analyze interactions between solvent polarity (e.g., DMF vs. THF) and catalyst loading .

Q. How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

  • Methodological Answer : If discrepancies arise (e.g., piperazine ring conformation in XRD vs. NMR), use:

  • Dynamic NMR : Probe rotational barriers of the piperazine ring at variable temperatures.
  • DFT Calculations : Compare theoretical and experimental IR/Raman spectra to validate tautomeric forms (e.g., hydroxypyridine vs. pyridone) .
  • Single-Crystal XRD : Resolve absolute configuration, referencing ’s approach for thiazolidine derivatives .

Q. What strategies are recommended for validating this compound’s pharmacological activity in vitro?

  • Methodological Answer : Design dose-response assays with appropriate controls:

  • Target Binding : Use radioligand displacement assays (e.g., ³H-labeled ligands for receptor affinity studies). describes fluorophenyl-piperazine analogs tested via similar methods .
  • Functional Assays : Measure cAMP accumulation or calcium flux in cell lines expressing target receptors.
  • Cytotoxicity Screening : Include MTT assays on HEK293 or HepG2 cells to rule off-target effects .

Q. How can analytical methods be validated for detecting impurities in bulk samples?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Forced Degradation : Expose the compound to heat (40–60°C), light, and acidic/alkaline conditions to identify degradation products ( uses this for ofloxacin impurities) .
  • Limit of Detection (LOD) : Use spike-recovery experiments with synthetic impurities (e.g., des-fluoro analogs) to validate HPLC-MS sensitivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide
Reactant of Route 2
6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide

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